molecular formula C8H7BrFNO2 B13008193 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene

Katalognummer: B13008193
Molekulargewicht: 248.05 g/mol
InChI-Schlüssel: BJZLULVOVPYKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromoethyl group, a fluoro group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene typically involves the bromination of 1-fluoro-2-nitrobenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-fluoro-2-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromoethyl group at the ortho position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-(2-azidoethyl)-1-fluoro-2-nitrobenzene.

    Reduction: Formation of 4-(2-bromoethyl)-1-fluoro-2-aminobenzene.

    Oxidation: Formation of 4-(2-carboxyethyl)-1-fluoro-2-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Materials Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Wirkmechanismus

The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and DNA alkylation.

Vergleich Mit ähnlichen Verbindungen

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

    4-(2-Bromoethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.

    4-(2-Bromoethyl)-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group

    4-(2-Bromoethyl)-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group. The methyl group can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C8H7BrFNO2

Molekulargewicht

248.05 g/mol

IUPAC-Name

4-(2-bromoethyl)-1-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2

InChI-Schlüssel

BJZLULVOVPYKLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCBr)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.